2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine 2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13773347
InChI: InChI=1S/C21H12ClN3O/c22-21-24-19(13-7-2-1-3-8-13)23-20(25-21)16-11-6-10-15-14-9-4-5-12-17(14)26-18(15)16/h1-12H
SMILES: C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC4=C3OC5=CC=CC=C45
Molecular Formula: C21H12ClN3O
Molecular Weight: 357.8 g/mol

2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine

CAS No.:

Cat. No.: VC13773347

Molecular Formula: C21H12ClN3O

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine -

Specification

Molecular Formula C21H12ClN3O
Molecular Weight 357.8 g/mol
IUPAC Name 2-chloro-4-dibenzofuran-4-yl-6-phenyl-1,3,5-triazine
Standard InChI InChI=1S/C21H12ClN3O/c22-21-24-19(13-7-2-1-3-8-13)23-20(25-21)16-11-6-10-15-14-9-4-5-12-17(14)26-18(15)16/h1-12H
Standard InChI Key NKLKYZYRMGGYGN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC4=C3OC5=CC=CC=C45
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC4=C3OC5=CC=CC=C45

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of:

  • A 1,3,5-triazine ring with chlorine at position 2.

  • A dibenzofuran moiety (a fused bicyclic system of two benzene rings and one oxygen atom) at position 4.

  • A phenyl group at position 6 .

The IUPAC name, 2-chloro-4-dibenzofuran-4-yl-6-phenyl-1,3,5-triazine, underscores these substituents. The SMILES notation, C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC4=C3OC5=CC=CC=C45, provides a precise representation of its connectivity .

Physicochemical Properties

Key properties include:

PropertyValueSource
Boiling Point613.2 ± 47.0 °C (Predicted)
Density1.362 ± 0.06 g/cm³ (Predicted)
pKa-0.51 ± 0.10 (Predicted)
LogP (Octanol-Water)3.7 (Consensus)

These properties suggest moderate hydrophobicity and stability under high-temperature conditions, making it suitable for industrial processes .

Synthesis and Reaction Pathways

Catalytic Coupling Approaches

A common synthetic route involves transition metal-catalyzed cross-coupling reactions. For example:

  • Nickel-Catalyzed Friedel-Crafts Alkylation:

    • Reagents: Bis(tricyclohexylphosphine)nickel(II) dichloride, potassium carbonate.

    • Solvent: Tetrahydrofuran (THF).

    • Conditions: 70°C for 12 hours .

    • Yield: Up to 94.1% with high purity (98.9%) .

This method emphasizes green chemistry principles by minimizing waste and optimizing solvent recovery .

Functionalization Strategies

The chlorine atom at position 2 serves as a reactive site for further derivatization. For instance:

  • Nucleophilic Aromatic Substitution: Replacement with amines or alkoxides to generate derivatives for optoelectronic applications .

  • Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups using palladium catalysts .

Applications in Advanced Materials

Optoelectronic Devices

The compound’s rigid, conjugated structure makes it a candidate for:

  • OLED Emitters: Derivatives exhibit high quantum yields and thermal stability, critical for display technologies .

  • Photocatalysts: Facilitates selective oxidation of benzylamines to imines under mild conditions, leveraging its electron-deficient triazine core .

Pharmaceutical Intermediates

Preliminary studies suggest utility in:

  • Kinase Inhibition: The triazine scaffold interacts with ATP-binding pockets in enzymes.

  • Antiviral Agents: Structural analogs show activity against RNA viruses.

Research Advancements and Challenges

Recent Studies

  • Photocatalytic Performance: A 2021 study demonstrated that triazine-based dendrimers incorporating this compound achieved >90% conversion efficiency in benzylamine oxidation .

  • Thermal Stability: Thermogravimetric analysis (TGA) revealed decomposition temperatures exceeding 300°C, suitable for high-performance polymers.

Limitations and Future Directions

  • Synthetic Scalability: Current methods require expensive catalysts (e.g., Ni or Pd), necessitating cost-effective alternatives .

  • Toxicity Profiling: Limited data on ecotoxicology and biodegradability warrant further investigation.

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